GNE-886 is a potent and selective inhibitor of the bromodomain of cat eye syndrome chromosome region candidate 2 (CECR2). Bromodomains are protein interaction modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in regulating gene expression and chromatin structure. The development of GNE-886 arose from efforts to discover small-molecule inhibitors that could serve as tools for studying the biological functions of bromodomains, particularly in the context of epigenetic regulation and disease states such as cancer and heart disease .
GNE-886 was identified through a combination of medicinal chemistry screening and structure-based drug design. The initial chemical lead was a pyrrolopyridone compound, which underwent extensive optimization to enhance its selectivity and potency against the CECR2 bromodomain. The compound was developed by Genentech Inc. in collaboration with Constellation Pharmaceuticals and Wuxi Apptec Co., Ltd. .
The synthesis of GNE-886 involved several key steps:
The synthetic route primarily utilized common organic reagents and conditions typical in medicinal chemistry, including solvents, catalysts, and protective groups. Specific details about the reaction conditions are proprietary but would include methods to ensure high yield and purity during synthesis .
GNE-886 features a complex molecular structure characterized by a pyrrolopyridone scaffold. This structure is crucial for its interaction with the CECR2 bromodomain.
The molecular formula for GNE-886 is CHNO, with a molar mass of approximately 284.31 g/mol. The compound exhibits favorable solubility characteristics, which are essential for its utility in biological assays .
GNE-886 primarily engages in binding interactions with bromodomains rather than undergoing traditional chemical reactions like oxidation or reduction. Its design focuses on achieving high affinity for the CECR2 bromodomain.
The major product formed during synthesis is GNE-886 itself, optimized to inhibit the CECR2 bromodomain effectively. The compound's development emphasizes its selectivity over other bromodomain targets, minimizing off-target effects during biological studies .
GNE-886 exerts its biological effects by selectively binding to the CECR2 bromodomain. This interaction inhibits the bromodomain's ability to recognize acetylated lysine residues on histones, thereby disrupting downstream signaling pathways involved in gene expression regulation.
The binding mechanism involves fitting into the hydrophobic pocket of the CECR2 bromodomain, which is critical for its function as an epigenetic reader. This inhibition can lead to altered gene expression profiles that may be beneficial in therapeutic contexts .
Experimental assays have shown that GNE-886 maintains a high selectivity index against other bromodomains, including members of the BET family, making it a valuable tool for studying specific biological pathways regulated by CECR2 .
GNE-886 has been characterized by several physical properties:
Key chemical properties include:
Relevant data suggest that GNE-886 has favorable kinetic solubility characteristics, further supporting its use in biological experiments .
GNE-886 serves multiple scientific purposes:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.:
CAS No.: 134029-48-4
CAS No.:
CAS No.: